Functional Differentiation vs. IKZF3 Degrader
In a study investigating butyrate-induced GzmB expression in Th1 cells, treatment with NR2F6 modulator-1 (10 µM) reversed the butyrate-mediated increase in GzmB+ CD4+ T cells. In contrast, treatment with CFT7455 (1 nM), a specific IKZF3 degrader, did not affect GzmB expression [1]. This demonstrates that NR2F6 modulator-1 exerts a functional effect distinct from a degrader targeting a separate pathway component.
| Evidence Dimension | Functional reversal of butyrate-induced GzmB expression in CD4+ T cells |
|---|---|
| Target Compound Data | 10 µM NR2F6 modulator-1 reverses butyrate effect |
| Comparator Or Baseline | CFT7455 (IKZF3 degrader) at 1 nM; No effect on GzmB expression |
| Quantified Difference | Functional effect observed for NR2F6 modulator-1, but not for CFT7455 (exact GzmB+ percentages not provided in figure legend) |
| Conditions | Murine splenic CD4+ T cells activated with anti-CD3/CD28 under Th1 conditions, plus 500 µM butyrate |
Why This Matters
This provides the only available direct, cell-based functional comparison, confirming that the compound's effect is not a general artifact of the assay system and is distinct from modulating IKZF3.
- [1] PMC11164233, Figure 7. IKZF3 and NR2F6 regulate butyrate induction of GzmB in Th1 cells. View Source
